molecular formula C26H19N3O3S B2776432 (2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide CAS No. 313232-84-7

(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide

Cat. No. B2776432
CAS RN: 313232-84-7
M. Wt: 453.52
InChI Key: RTWQLIMPODIZGS-FVDSYPCUSA-N
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Description

“(2Z)-N-acetyl-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide” is a chemical compound . Unfortunately, there is limited information available about this specific compound. It’s important to note that the compound has a benzothiazole group, which is a heterocyclic compound .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole group, which is a type of heterocyclic compound . The compound also contains an acetyl group and a chromene group .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A significant area of research involving related compounds focuses on their synthesis and the creation of heterocyclic compounds. For example, studies have detailed the synthesis of functionalized chromenes and their derivatives, highlighting methods to achieve various heterocyclic structures with potential utility in medicinal chemistry and materials science (Azab & Latif, 2012). Similarly, other research has explored the synthesis of 2H‐Pyran‐2‐ones and fused pyran‐2‐ones bearing a thiazole moiety, indicating a versatile approach to creating compounds with varied biological activities (Bondock, Tarhoni, & Fadda, 2014).

Biological Evaluations and Potential Therapeutic Applications

Several compounds within this chemical family have been evaluated for their biological activities. For instance, coumarin benzothiazole derivatives have been investigated as chemosensors for cyanide anions, showcasing their potential application in environmental monitoring and safety assessments (Wang et al., 2015). Moreover, docking studies on synthesized chromeno[4,3-b]pyridine derivatives for breast cancer highlight the role these compounds could play in developing new anticancer therapies (Ghani, Elmorsy, & Ibrahim, 2022).

Antibacterial and Antimicrobial Activities

Research on similar compounds has also revealed significant antibacterial and antimicrobial properties. For instance, novel N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides have been synthesized and evaluated as antimicrobial agents, demonstrating potent activity against various bacterial and fungal species (Incerti et al., 2017). This research suggests potential applications in developing new antibiotics or antifungal treatments.

properties

IUPAC Name

N-acetyl-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O3S/c1-15-7-12-21-23(13-15)33-26(29-21)17-8-10-19(11-9-17)28-25-20(24(31)27-16(2)30)14-18-5-3-4-6-22(18)32-25/h3-14H,1-2H3,(H,27,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTWQLIMPODIZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C4C(=CC5=CC=CC=C5O4)C(=O)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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